molecular formula C18H14N4O4 B2938726 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1226450-93-6

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2938726
M. Wt: 350.334
InChI Key: NCLDWNCZVLNOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H14N4O4 and its molecular weight is 350.334. The purity is usually 95%.
BenchChem offers high-quality N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves the condensation of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with 2-amino-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, followed by N-methylation of the resulting amide.

Starting Materials
4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, 2-amino-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, Methyl iodide, Triethylamine, Diisopropylethylamine, N,N'-Dicyclohexylcarbodiimide, Dimethylformamide, Chloroform, Ethyl acetate, Sodium bicarbonate, Sodium chloride, Wate

Reaction
Step 1: To a solution of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (1.0 equiv) in dimethylformamide (DMF), add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 2-amino-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid (1.1 equiv). Stir the reaction mixture at room temperature for 24 hours., Step 2: Filter the precipitated dicyclohexylurea and wash the filter cake with chloroform. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography using ethyl acetate as the eluent to obtain the desired product as a white solid., Step 3: To a solution of the obtained amide (1.0 equiv) in chloroform, add methyl iodide (1.2 equiv) and triethylamine (2.0 equiv). Stir the reaction mixture at room temperature for 24 hours., Step 4: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography using ethyl acetate as the eluent to obtain the N-methylated product as a white solid., Step 5: To a solution of the N-methylated product (1.0 equiv) in chloroform, add diisopropylethylamine (2.0 equiv) and sodium bicarbonate (2.0 equiv). Stir the reaction mixture at room temperature for 24 hours., Step 6: Filter the reaction mixture and wash the filter cake with chloroform. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography using ethyl acetate as the eluent to obtain the final product as a white solid., Step 7: Recrystallize the final product from a mixture of ethyl acetate and hexanes to obtain pure N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide as a white solid.

properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c23-16(10-22-14-7-3-4-8-15(14)26-18(22)25)19-9-13-11-5-1-2-6-12(11)17(24)21-20-13/h1-8H,9-10H2,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLDWNCZVLNOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.